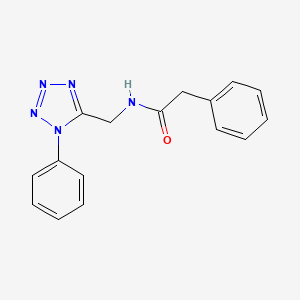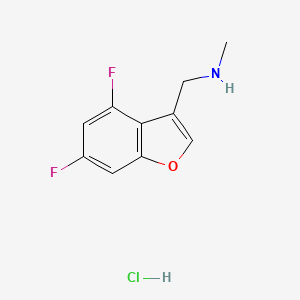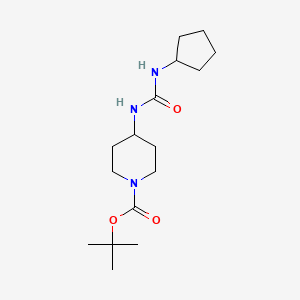![molecular formula C13H10N4OS B2355924 N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203008-21-2](/img/structure/B2355924.png)
N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzo[1,2‐c;4,5‐cʹ]bis[1,2,5]thiadiazole‐porphyrin hybrid dyes was achieved by Pd‐catalyzed Sonogashira cross‐coupling . Another example is the preparation of a new benzothiadiazole (BTZ) luminogen via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a thiadiazole-based covalent triazine framework nanosheet was found to exhibit high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a benzo[c][1,2,5]thiadiazole-based electron acceptor was found to exhibit aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry .Scientific Research Applications
Synthesis and Biological Activity
- A study by Patel and Patel (2015) focused on synthesizing a series of heterocyclic compounds related to N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, demonstrating their potential antibacterial and antifungal activities against various pathogens. This research showcases the compound's application in developing new antimicrobial agents (Patel & Patel, 2015).
Antituberculosis Activity
- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, indicating the compound's relevance in addressing tuberculosis. This work highlights its application in discovering new drugs to combat tuberculosis (Jeankumar et al., 2013).
Electrochromic Materials
- Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine derivatives for their application in electrochromics, specifically focusing on their use in developing fast-switching green electrochromic polymers with low bandgap. This research underlines the compound's utility in creating advanced materials for electronic and optical applications (Ming et al., 2015).
Insecticidal Assessment
- Fadda et al. (2017) assessed the insecticidal properties of derivatives incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. Their findings offer insights into the potential use of these compounds in agricultural pest control (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. It is part of the electron donor-acceptor (D-A) systems, which have been extensively researched for their use in photovoltaics or as fluorescent sensors . The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
It’s known that the btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal-organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its photophysical properties. It has been used as a potential visible-light organophotocatalyst . In another study, a thiadiazole-based covalent triazine framework nanosheet showed high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as light and the presence of other compounds. For instance, its use as a potential visible-light organophotocatalyst suggests that light plays a crucial role in its action . Furthermore, the compound showed a selective sensing behavior towards 2,4,6-trinitrophenol (TNP, commonly known as picric acid), even in the presence of other potentially competing nitroaromatic explosive compounds .
Future Directions
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(15-8-9-3-5-14-6-4-9)10-1-2-11-12(7-10)17-19-16-11/h1-7H,8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFMKVUAPZTFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)
![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)
